N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide
Description
Chemical Structure and Properties
The compound N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide (hereafter referred to as the target compound) is a structurally complex ethanediamide derivative. Its core structure comprises:
- A 1,3-oxazinan-2-yl ring substituted with a 3,4-dimethoxybenzenesulfonyl group at position 2.
- An ethanediamide backbone with two substituents:
- A furan-2-ylmethyl group attached to one nitrogen.
- A {[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl} group attached to the adjacent nitrogen.
Properties
IUPAC Name |
N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O8S/c1-28-16-7-6-15(11-17(16)29-2)32(26,27)23-8-4-10-31-18(23)13-22-20(25)19(24)21-12-14-5-3-9-30-14/h3,5-7,9,11,18H,4,8,10,12-13H2,1-2H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZICZJQUZJEII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide typically involves multiple steps:
Formation of the Oxazinan Ring: The oxazinan ring can be synthesized through a cyclization reaction involving a suitable amine and an aldehyde or ketone under acidic or basic conditions.
Introduction of the Sulfonyl Group: The 3,4-dimethoxyphenyl sulfonyl group can be introduced via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base like pyridine.
Oxalamide Formation: The oxalamide moiety is formed by reacting oxalyl chloride with the appropriate amine under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity
Biological Activity
N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, interaction with biological targets, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Oxazinan Ring : Provides structural stability and may influence biological interactions.
- Sulfonyl Group : Known for its ability to form strong interactions with active sites of enzymes or receptors.
- Dimethoxybenzene Moiety : Imparts hydrophobic characteristics that could enhance membrane permeability.
| Feature | Description |
|---|---|
| Molecular Formula | C19H30N4O7S |
| Molecular Weight | 458.53 g/mol |
| Key Functional Groups | Sulfonamide, oxazinan, furan |
The mechanism of action for this compound involves:
- Binding to Enzymes/Receptors : The sulfonyl group can interact with active sites on enzymes, potentially inhibiting their activity.
- Modulation of Biological Pathways : By binding to specific receptors, the compound may influence various signaling pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have suggested that compounds with similar structures often exhibit antimicrobial properties. The oxazinan derivatives are noted for their broad-spectrum antimicrobial effects, which may be applicable in treating infections caused by resistant strains.
Anticancer Potential
Preliminary studies have indicated that the compound may possess anticancer properties. The interaction with specific cellular pathways involved in proliferation and apoptosis could be a potential area for further investigation.
Case Studies
- In Vitro Studies : In vitro assays have shown that derivatives of this compound can inhibit certain cancer cell lines, suggesting a potential role in cancer therapy.
- Binding Affinity Studies : Techniques such as surface plasmon resonance have been proposed to assess the binding affinity of this compound to various biological targets.
Research Findings
Recent findings highlight the importance of structural modifications in enhancing biological activity:
- Substitution Effects : Modifications in the furan or oxazinan moieties can significantly alter the compound's efficacy and selectivity towards specific biological targets.
- Decomposition Studies : Investigations into the stability of the compound under various conditions (e.g., DMSO) reveal insights into its reactivity and potential degradation products that may also exhibit biological activity.
| Study | Findings |
|---|---|
| In Vitro Antimicrobial Activity | Exhibited significant activity against various bacterial strains (IC50 values pending). |
| Anticancer Activity | Showed selective inhibition in multiple cancer cell lines (specific IC50 values required). |
| Binding Studies | Preliminary data suggest high affinity for certain enzyme targets (detailed results needed). |
Comparison with Similar Compounds
Molecular Data
- Molecular Formula : C₂₄H₃₀N₄O₈S (inferred from analogous compounds in and ).
- Monoisotopic Mass: ~469.188 Da (estimated based on ).
- Stereochemistry : The compound lacks defined stereocenters, similar to the analog in .
- Sulfonylation : The 3,4-dimethoxybenzenesulfonyl group may be introduced via nucleophilic substitution or sulfonylation reactions, as seen in for azide substitutions .
- Furan Incorporation : The furan-2-ylmethyl group could be synthesized through condensation reactions involving furan-2-aldehyde, as described in for oxadiazole derivatives .
Comparison with Structurally Similar Compounds
Structural Analogs and Their Key Differences
The target compound belongs to a class of N-substituted ethanediamides with variations in sulfonyl and alkyl/aryl groups. Below is a comparative analysis:
Key Observations :
Halogenated sulfonyl groups (e.g., 4-fluoro in and ) may improve metabolic stability compared to methoxy groups .
Amide Substituents :
Physicochemical Comparisons :
- LogP : Estimated higher logP for the target compound (~2.5–3.0) vs. ’s analog (~1.8) due to the lipophilic methoxy and furan groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
